Calcium-Induced Colloidal Stability Is Directly Proportional to αs1-Casein Content
Bovine casein containing 38% αs1-casein demonstrated the highest colloidal stability in the presence of added calcium ions, whereas caprine casein with low αs1-casein content (5% of total casein) was least stable. Caprine casein with intermediate αs1-casein content (17%) exhibited intermediate stability [1]. This direct head-to-head comparison across species establishes a quantitative, concentration-dependent relationship between αs1-casein abundance and calcium-induced micelle stability.
| Evidence Dimension | Colloidal stability in response to calcium ion concentration |
|---|---|
| Target Compound Data | αs1-casein = 38% of total casein (bovine) |
| Comparator Or Baseline | Caprine casein low (αs1-casein = 5%); Caprine casein high (αs1-casein = 17%) |
| Quantified Difference | Stability ranking: Bovine (38%) > Caprine high (17%) > Caprine low (5%). Bovine casein was not resolubilized at elevated calcium concentrations, whereas both caprine caseins were. |
| Conditions | Calcium caseinate model systems; calcium concentrations up to >0.015 M; thermodynamic linkage analysis |
Why This Matters
Procurement of α-casein-enriched material ensures predictable colloidal stability in calcium-containing formulations, whereas generic caseinate with undefined α-casein content may precipitate unpredictably.
- [1] Mora-Gutierrez A, Farrell HM Jr, Kumosinski TF. Comparison of calcium-induced associations of bovine and caprine caseins and the relationship of alpha(s1)-casein content to colloidal stabilization: a thermodynamic linkage analysis. J Dairy Sci. 1993;76(12):3690-3697. DOI: 10.3168/jds.S0022-0302(93)77712-7. View Source
